N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

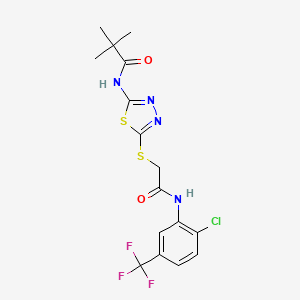

This compound is a 1,3,4-thiadiazole derivative featuring a pivalamide group at position 2 and a substituted phenyl moiety at position 3. The phenyl ring is functionalized with a 2-chloro-5-(trifluoromethyl) group, linked via a thioether and carboxamide bridge. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pivalamide substituent may improve solubility and reduce enzymatic degradation . Thiadiazoles are known for diverse bioactivities, including anticancer and antimicrobial effects, making this compound a candidate for therapeutic exploration .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S2/c1-15(2,3)12(26)22-13-23-24-14(28-13)27-7-11(25)21-10-6-8(16(18,19)20)4-5-9(10)17/h4-6H,7H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFFJNHRNLCTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Attachment of the Pivalamide Moiety: The pivalamide group is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, substituted thiadiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various human tumor cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant antitumor activity with a mean growth inhibition (GI) value of approximately 15.72 μM against tested cancer cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a potent 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases. The anti-inflammatory potential is attributed to its ability to modulate leukotriene biosynthesis .

- Anticancer Efficacy : A study involving the application of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide on human tumor cells demonstrated a notable reduction in cell viability across multiple cancer types. The results indicated that the compound could be further developed into a therapeutic agent for cancer treatment .

- Anti-inflammatory Research : In silico studies have shown that this compound can effectively bind to the active site of 5-lipoxygenase, suggesting its potential role in treating inflammatory conditions such as asthma and arthritis .

Mechanism of Action

The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that are crucial for various biological processes.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to alterations in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity :

- Compound 7b () shows potent activity against HepG-2 (IC₅₀ = 1.61 µg/mL), attributed to electron-withdrawing substituents enhancing DNA intercalation . The target compound’s CF₃ group may further boost potency by increasing membrane permeability and target binding .

- Thioether linkages (as in the target) improve bioavailability compared to oxygen analogs (e.g., oxadiazoles in ), though sulfur’s metabolic susceptibility could reduce half-life .

Antimicrobial Potential:

SAR Insights :

- Electron-withdrawing groups (CF₃, Cl) enhance cytotoxicity by stabilizing charge-transfer interactions .

- Bulky substituents (pivalamide) may hinder activity against some targets but improve selectivity for others (e.g., kinase inhibitors) .

Physicochemical Properties

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C18H10ClF3N4O2S2

- Molecular Weight : 525.32 g/mol

- IUPAC Name : 2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound exhibits promising anticancer activity. In vitro studies have reported IC50 values in the low micromolar range against several cancer cell lines, including SK-OV-3 (ovarian cancer) and HL-60 (human leukemia). For example, some related thiadiazole derivatives have shown IC50 values as low as 0.15 μM .

- Antiviral Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or other key enzymes involved in DNA replication and repair processes in cancer cells .

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells through ROS generation, leading to cell death .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or the attached aromatic systems can significantly enhance their potency and selectivity against target organisms or cancer cells. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antimicrobial activity |

| Alkyl Group Addition | Enhanced anticancer properties |

| Functional Group Variation | Altered selectivity towards specific enzymes |

Case Studies

- Anticancer Study : A study evaluating a series of thiadiazole derivatives found that introducing a trifluoromethyl group at the para position of an aromatic ring significantly increased cytotoxicity against various cancer cell lines compared to non-fluorinated analogs .

- Antimicrobial Evaluation : Another study reported that a derivative with a pivalamide moiety showed improved antibacterial activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2: Introduction of the 2-chloro-5-(trifluoromethyl)phenyl moiety via nucleophilic substitution or coupling reactions.

- Step 3: Pivalamide functionalization using pivaloyl chloride under reflux with a base like triethylamine . Key intermediates include thioacetamide derivatives and cyclized thiadiazole precursors. Reaction progress is monitored via TLC (chloroform:acetone, 3:1) and confirmed by IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (e.g., δ 1.91 ppm for CH₃ in pivalamide) .

Q. How is reaction progress monitored during synthesis, and what analytical techniques validate purity?

- TLC: Silica gel plates (e.g., Silufol UV-254) with chloroform:acetone (3:1) as eluent .

- Spectroscopy:

- IR: Confirms amide bonds (1649–1670 cm⁻¹) and thiadiazole ring vibrations (~1122 cm⁻¹) .

- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.52–7.94 ppm) .

- Mass Spectrometry (MS): FAB-MS confirms molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for related compounds) .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) resolve structural ambiguities in intermediates or final products?

XRD provides precise bond lengths, angles, and packing arrangements. For example:

- Co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) are analyzed to confirm regiochemistry and hydrogen-bonding networks .

- Data collection parameters: Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 296 K, R factor < 0.055 .

- Applications: Resolves disputes over tautomerism or stereochemical outcomes in heterocyclic systems .

Q. What statistical or optimization strategies improve synthetic yield and reproducibility?

- Design of Experiments (DoE): Systematic variation of parameters (temperature, stoichiometry, solvent) to identify optimal conditions. For example:

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies in spectroscopic data between batches?

- Cross-Validation: Combine multiple techniques (e.g., IR, NMR, MS) to confirm functional groups. For example, conflicting δ values in ¹H NMR may arise from solvent polarity or impurities; use DMSO-d₆ vs. CDCl₃ for comparison .

- Crystallography: XRD resolves ambiguities in molecular geometry, such as bond rotation in the thiadiazole ring .

- Reproducibility Checks: Standardize quenching protocols (e.g., ice quantity during workup) to minimize batch-to-batch variability .

Q. What mechanistic insights explain unexpected by-products during synthesis?

- Intermediate Trapping: Isolation of co-crystals (e.g., 4.1 and 4.1a in ) reveals competing pathways, such as incomplete cyclization or sulfur participation .

- Computational Modeling: DFT calculations predict energy barriers for key steps (e.g., thiadiazole ring closure vs. alternative dimerization).

- Reaction Quenching Studies: Premature termination of reactions identifies transient intermediates (e.g., thioamide vs. amide forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.